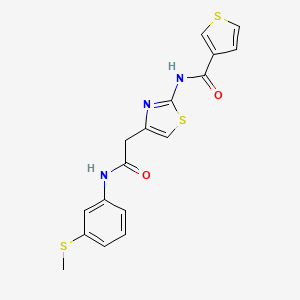
N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a thiophene moiety, which is a common structure found in various pharmacologically active compounds. The presence of a thiazole ring and a carboxamide group suggests potential for interactions with biological targets. The methylthio substituent on the phenyl ring could influence the molecule's lipophilicity and electronic properties, potentially affecting its binding affinity to various receptors or enzymes.
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with different organic reagents, as seen in the synthesis of novel substituted thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which were confirmed by IR, 1H NMR, MS spectral data, and elemental analysis . Similarly, the compound may be synthesized through a multi-step process involving the formation of intermediate structures, such as aminothiazoles, which could then be further modified to introduce the carboxamide functionality.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their biological activity. The presence of the thiazole and thiophene rings in the compound suggests a planar structure that could facilitate stacking interactions with aromatic amino acids in proteins. The N-substitution on the thiazole ring could provide additional sites for hydrogen bonding or ionic interactions, which are important for the specificity and strength of binding to biological targets.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including substitutions, additions, and condensation reactions. The reactivity of the compound can be influenced by the presence of electron-donating or electron-withdrawing groups. For instance, the methylthio group on the phenyl ring could increase the electron density on the thiophene, affecting its reactivity. The carboxamide group could also participate in the formation of hydrogen bonds, which is relevant in the context of biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of both hydrophobic (thiophene and methylthio phenyl rings) and hydrophilic (carboxamide group) regions suggests that the compound may have amphiphilic properties, which could influence its solubility in different solvents. The compound's stability could be affected by the presence of the thiazole ring, which can be susceptible to nucleophilic attack.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on the synthesis of thiazole derivatives, including structures similar to N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide, has demonstrated innovative approaches to chemoselective thionation-cyclization processes. Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This process introduces ester, N-substituted carboxamide, or peptide functionalities into the thiazoles, expanding the chemical versatility of such compounds (Kumar, Parameshwarappa, & Ila, 2013).
Biological Activities
The exploration of thiazole and thiophene derivatives for their biological activities has led to significant findings. For instance, Ahmed (2007) synthesized 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives, demonstrating their potential as new antibiotic and antibacterial drugs. The synthesized compounds showed activity against both Gram-positive and Gram-negative bacteria, highlighting the utility of thiazole derivatives in developing novel antimicrobial agents (Ahmed, 2007).
Talupur, Satheesh, & Chandrasekhar (2021) further extended the scope of thiophene derivatives by synthesizing compounds with potential antimicrobial and antifungal properties. Their research involved the synthesis of thiophene-2-carboxamides with varying phenyl substitutions, which were subjected to biological evaluation and molecular docking studies. The findings contribute to the understanding of the structural activity relationships among thiophene derivatives and their biological efficacy (Talupur, Satheesh, & Chandrasekhar, 2021).
Zukünftige Richtungen
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
Eigenschaften
IUPAC Name |
N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S3/c1-23-14-4-2-3-12(7-14)18-15(21)8-13-10-25-17(19-13)20-16(22)11-5-6-24-9-11/h2-7,9-10H,8H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYCYUKYGKUWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

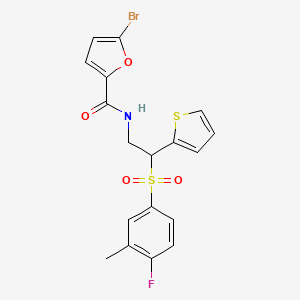
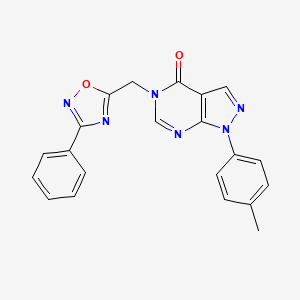
![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)
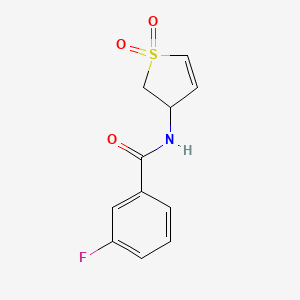
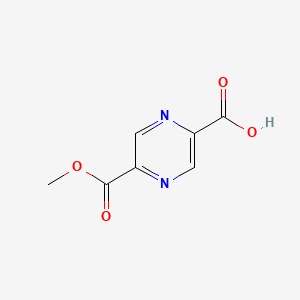
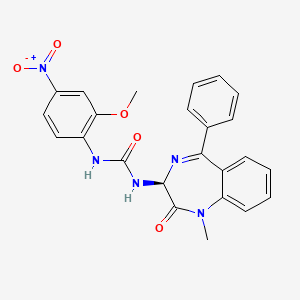
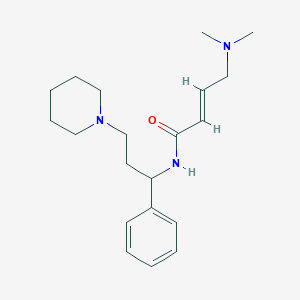
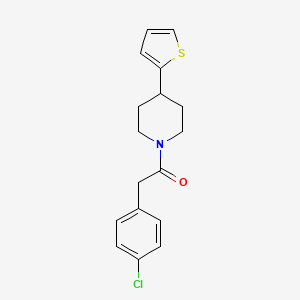
![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)
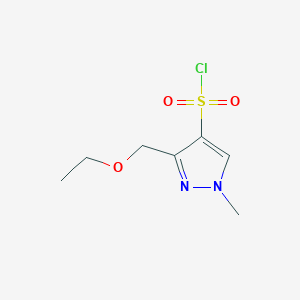

![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)